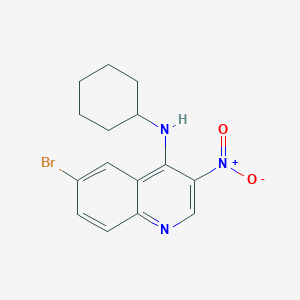
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of bromine, cyclohexyl, amino, and nitro groups, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed:
Amines: Reduction of the nitro group leads to the formation of amines.
Substituted Quinoline Derivatives: Various functional groups can be introduced through substitution reactions, leading to a wide range of quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-aminoquinoline: Lacks the cyclohexyl and nitro groups, leading to different chemical properties and applications.
N-cyclohexyl-4-aminoquinoline: Lacks the bromine and nitro groups, affecting its reactivity and biological activity.
4-Amino-3-nitroquinoline: Lacks the bromine and cyclohexyl groups, resulting in distinct chemical behavior.
Uniqueness: 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline is unique due to the combination of bromine, cyclohexyl, amino, and nitro groups. This combination imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C15H16BrN3O2 |
|---|---|
Molekulargewicht |
350.21 g/mol |
IUPAC-Name |
6-bromo-N-cyclohexyl-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C15H16BrN3O2/c16-10-6-7-13-12(8-10)15(14(9-17-13)19(20)21)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18) |
InChI-Schlüssel |
TWICDQHTEWFXFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


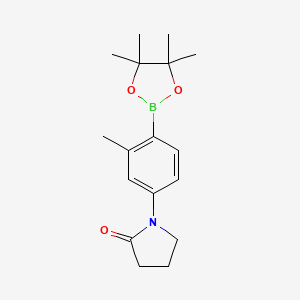
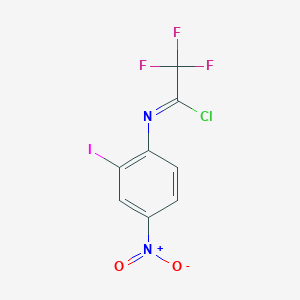

![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
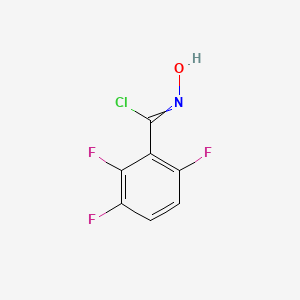
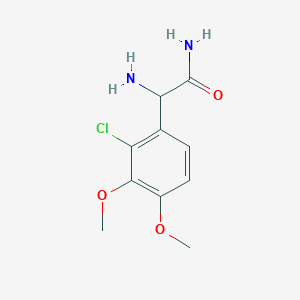

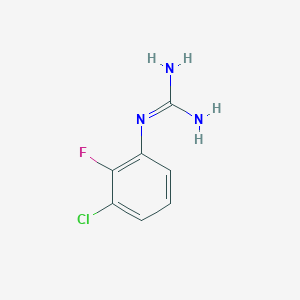
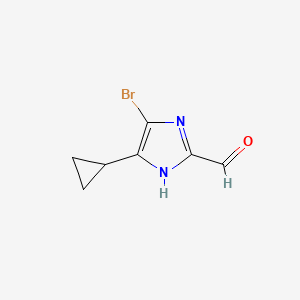
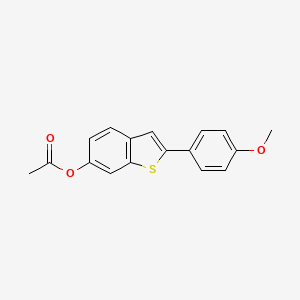
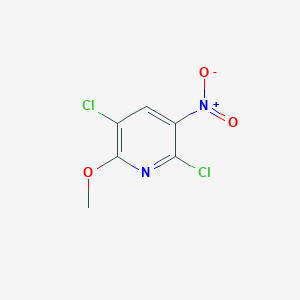
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)


